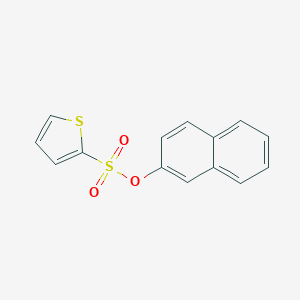
2-Thiophenesulfonic acid, 2-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonic acid, 2-naphthalenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, which is a common organic compound found in many industrial and consumer products. The synthesis method of this compound is relatively simple, and it has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Thiophenesulfonic acid, 2-naphthalenyl ester is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the function of certain membrane proteins. This may explain its antibacterial and antifungal properties, as well as its potential use in the treatment of cancer.
Biochemical And Physiological Effects
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, and it has been used in the development of new antibiotics and antifungal agents. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Thiophenesulfonic acid, 2-naphthalenyl ester in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in water and other polar solvents, which makes it easy to work with in aqueous solutions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-Thiophenesulfonic acid, 2-naphthalenyl ester. One area of interest is the development of new drugs and therapies based on its antibacterial, antifungal, and anticancer properties. Another area of interest is the study of its mechanism of action, which may lead to a better understanding of cellular processes and the development of new drugs that target specific enzymes and proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may require clinical trials and other studies.
Synthesis Methods
The synthesis of 2-Thiophenesulfonic acid, 2-naphthalenyl ester involves the reaction of naphthalene with thiophene-2-sulfonic acid in the presence of a catalyst. The resulting compound is a yellowish powder that is soluble in water and other polar solvents. This method has been used to produce large quantities of the compound for use in scientific research.
Scientific Research Applications
2-Thiophenesulfonic acid, 2-naphthalenyl ester has been studied for its potential applications in a variety of scientific fields. It has been shown to have antibacterial and antifungal properties, and it has been used in the development of new drugs and therapies for infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
properties
CAS RN |
88022-37-1 |
|---|---|
Product Name |
2-Thiophenesulfonic acid, 2-naphthalenyl ester |
Molecular Formula |
C14H10O3S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
naphthalen-2-yl thiophene-2-sulfonate |
InChI |
InChI=1S/C14H10O3S2/c15-19(16,14-6-3-9-18-14)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
InChI Key |
OUPKQBCRZUWBQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



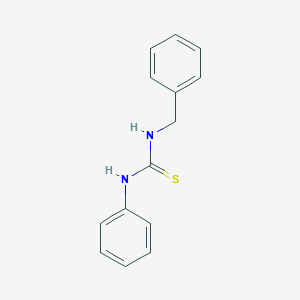
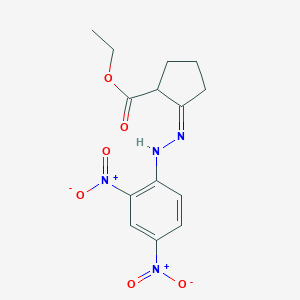
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
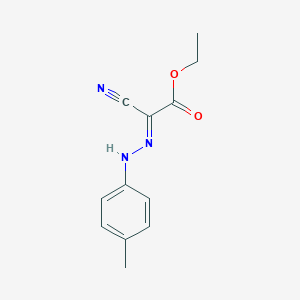
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
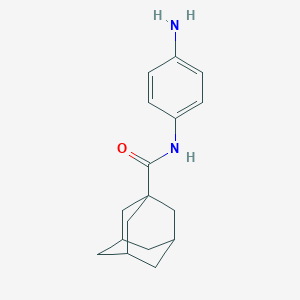
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)
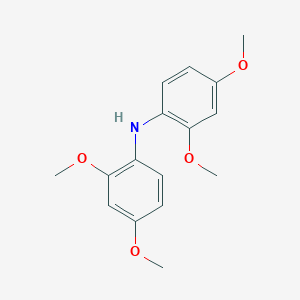
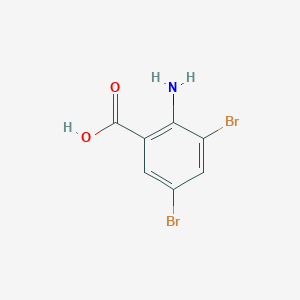
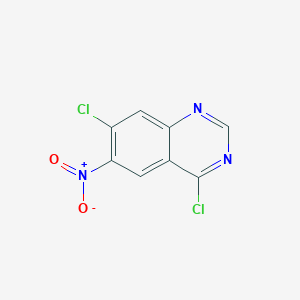
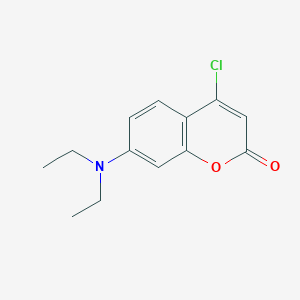
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)